
N-(4-bromophenyl)-N'-(sec-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-(sec-butyl)urea, also known as BU-224, is a selective antagonist of the orexin-2 receptor (OX2R). Orexin receptors are G-protein-coupled receptors that are involved in the regulation of sleep, wakefulness, and feeding behavior. BU-224 is a valuable tool for studying the role of OX2R in these processes.
Mechanism of Action
N-(4-bromophenyl)-N'-(sec-butyl)urea blocks the activity of the OX2R by binding to the receptor and preventing the binding of orexin-A and orexin-B, the endogenous ligands for the receptor. This results in a decrease in the activity of the orexin system, which is involved in the regulation of sleep, wakefulness, and feeding behavior.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on sleep and wakefulness in animal models. It has been shown to increase the amount of non-rapid eye movement (NREM) sleep and decrease the amount of wakefulness. This compound has also been shown to decrease food intake in rats, indicating a role for OX2R in the regulation of feeding behavior.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-N'-(sec-butyl)urea is a valuable tool for studying the role of OX2R in sleep, wakefulness, and feeding behavior. Its high selectivity for OX2R makes it a useful tool for investigating the specific effects of OX2R blockade. However, its use is limited by its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are many potential future directions for research on N-(4-bromophenyl)-N'-(sec-butyl)urea and the orexin system. One area of interest is the role of OX2R in addiction and reward. It has been shown that the orexin system is involved in the regulation of reward-seeking behavior, and this compound may be a useful tool for investigating this further. Another area of interest is the use of this compound as a potential therapeutic agent for sleep disorders. Its selectivity for OX2R makes it a promising candidate for the development of new sleep aids. Finally, further research is needed to fully understand the role of the orexin system in feeding behavior and its potential implications for the treatment of obesity and other metabolic disorders.
Synthesis Methods
N-(4-bromophenyl)-N'-(sec-butyl)urea can be synthesized using a multistep process starting from 4-bromophenyl isocyanate and sec-butylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then deprotected to yield the final product. The synthesis of this compound has been described in detail in the literature.
Scientific Research Applications
N-(4-bromophenyl)-N'-(sec-butyl)urea has been used extensively in scientific research to study the role of OX2R in sleep, wakefulness, and feeding behavior. It has been shown to be a highly selective antagonist of OX2R, with no significant activity at other receptors. This compound has been used in both in vitro and in vivo studies to investigate the effects of OX2R blockade on sleep and wakefulness, as well as the regulation of feeding behavior.
properties
IUPAC Name |
1-(4-bromophenyl)-3-butan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWFESCLCLMBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

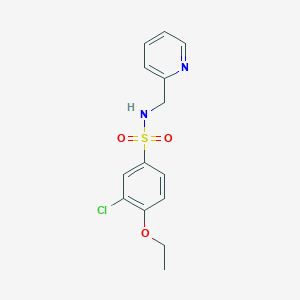
![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
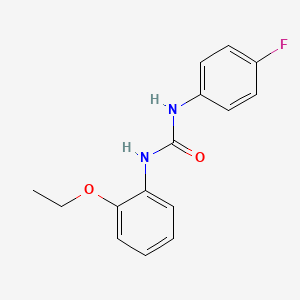
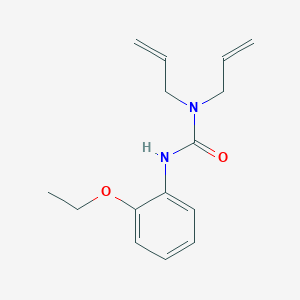
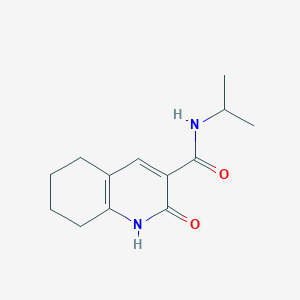


![3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B5432545.png)
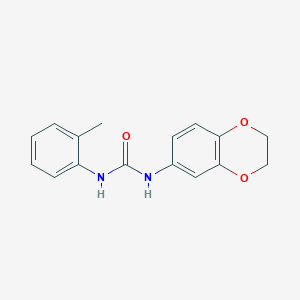
![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)